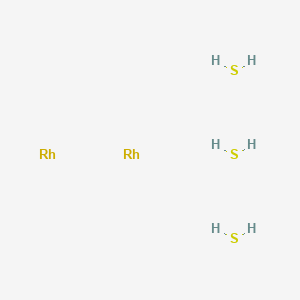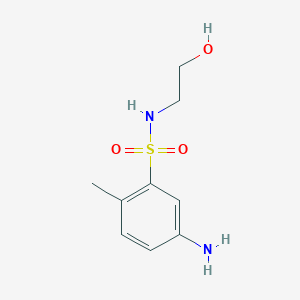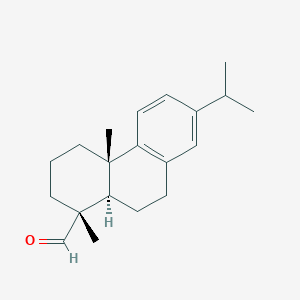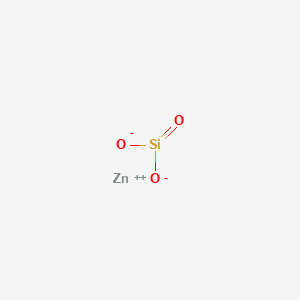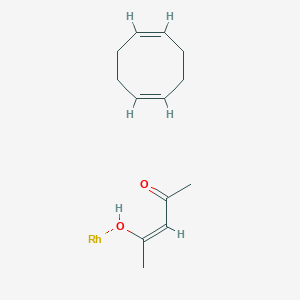
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Descripción general
Descripción
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), also known as Rh(acac)(COD), is a compound with the empirical formula C13H19O2Rh . It has a molecular weight of 310.19 g/mol . This compound is used in synthesis .
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) consists of a rhodium atom coordinated with an acetylacetonato ligand and a 1,5-cyclooctadiene ligand .Physical And Chemical Properties Analysis
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is a solid with a melting point of 138-140 °C . It has a molar mass of 310.2 g/mol .Aplicaciones Científicas De Investigación
Hydroaminomethylation of Long-Chain Olefins
Rh(acac)(COD) has been used as a catalyst in the hydroaminomethylation of long-chain olefins . In a study, the hydroaminomethylation of 1-decene and diethylamine was carried out using a homogeneous Rh(acac)(COD)/SulfoXantphos catalyst complex . The reaction conditions such as temperature and synthesis gas pressure were investigated, as well as the effects of the initial concentrations of catalyst precursor, ligand, and reactants on the yield of fatty amine .
Hydroformylation to Linear Aldehydes
Rh(acac)(COD) has been employed in the hydroformylation of higher olefins to produce linear aldehydes . A study demonstrated that a porous organic polymer containing a biphosphoramidite unit could be used as a solid bidentate phosphorous ligand for rhodium-catalyzed solvent-free higher olefins hydroformylation . The resultant catalyst showed unprecedentedly high regioselectivity to linear aldehydes and could be readily recovered for successive reuses with good stability in both catalytic activity and regioselectivity .
3. Precatalysts for Asymmetric and Cross-Coupling Catalysis Rh(acac)(COD) is used as a precatalyst in asymmetric and cross-coupling catalysis . These types of reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .
Catalyst in Tandem Reactions
Rh(acac)(COD) can be used in tandem catalysis, where several metal-catalyzed reactions take place in sequence with distinct mechanisms . This can be performed as a one-pot synthesis, reducing the number of steps and simplifying the process .
Catalyst in Reductive Amination
The Rh(acac)(COD) complex has been used as a catalyst in the reductive amination process . This reaction is important in the synthesis of amines from carbonyl compounds .
Catalyst in Hydroformylation
Rh(acac)(COD) is used as a catalyst in the hydroformylation process . This process involves the addition of syngas (H2/CO) into olefins to prepare aldehydes .
Safety and Hazards
Mecanismo De Acción
Target of Action
Rh(acac)(COD), also known as Acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a coordination compound of rhodium. The primary targets of this compound are the molecules or atoms with which it interacts in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . This process involves the addition of a molecule to the rhodium center, resulting in an increase in the oxidation state of the rhodium atom . The reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of oxidative addition products .
Biochemical Pathways
The compound is known to participate in various chemical reactions, including those involving oxidative addition . These reactions can potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 31019 suggests that it may have significant bioavailability.
Result of Action
The result of Rh(acac)(COD)'s action is the formation of new compounds through oxidative addition . For example, the reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of hydrido-phosphinito-Rh(III) complexes .
Action Environment
The action of Rh(acac)(COD) can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other molecules, the temperature, and the pH of the environment . Furthermore, Rh(acac)(COD) is used extensively in heterogeneous and homogeneous catalysis , suggesting that its action, efficacy, and stability can be significantly influenced by the specific conditions of the catalytic process.
Propiedades
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYVJWVYKPKZEX-DWVXZKBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) | |
CAS RN |
12245-39-5 | |
| Record name | (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



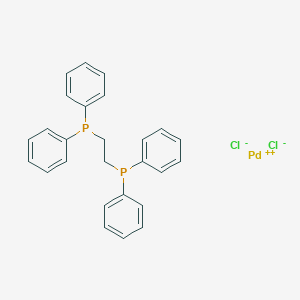


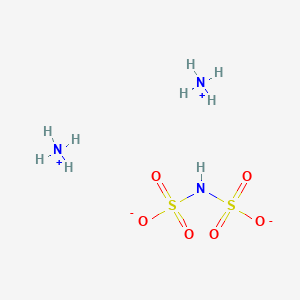
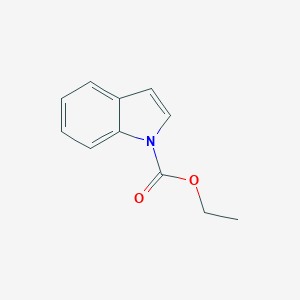

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
